![molecular formula C10H14N2O2 B1374046 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one CAS No. 1343917-56-5](/img/structure/B1374046.png)
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Overview
Description
“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343917-56-5 . It has a molecular weight of 194.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H14N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h7H,2-6H2,1H3 . This indicates that the compound has a cyclohexanone ring with a 1,2,4-oxadiazol-5-yl group attached to it .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.23 . It is in liquid form . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antimicrobial Properties
Compounds featuring the oxadiazole moiety, such as 1,3,4-oxadiazoles, have been found to exhibit significant biological activities, including antimicrobial properties. Research by Jafari et al. (2017) highlights the synthesis of 2,5 disubstituted 1,3,4-oxadiazole derivatives, demonstrating their remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017). This indicates the potential of oxadiazole derivatives in developing new antimicrobial agents.
Chemical Synthesis and Structural Studies
The synthesis of complex molecules often involves oxadiazole derivatives due to their unique chemical properties. Kavitha et al. (2006) synthesized a compound involving oxadiazole and studied its crystal structure, indicating the importance of these derivatives in structural chemistry and material science (Kavitha et al., 2006).
Radical-Based Synthetic Routes
Oxadiazole compounds are also pivotal in radical-based synthetic routes. Research by Qin and Zard (2015) showcased the preparation of O-Ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate, leading to the creation of trifluoromethyl-substituted derivatives with medicinal relevance (Qin & Zard, 2015).
Corrosion Inhibition
Interestingly, derivatives of 1,3,4-oxadiazoles have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) explored the effect of substituents on the corrosion inhibition of benzimidazole bearing 1, 3, 4-oxadiazoles, revealing their potential in protecting metals from corrosion in industrial applications (Ammal, Prajila, & Joseph, 2018).
Interaction with Solvents
The interaction of oxadiazole derivatives with solvents and the effect on their spectral properties is another area of interest. Kara et al. (2021) synthesized novel oxadiazole compounds and analyzed the solvent effects on their infrared spectra, contributing to the understanding of solvent-compound interactions in chemical processes (Kara et al., 2021).
Apoptosis Induction and Anticancer Properties
Finally, the potential of oxadiazole derivatives in medical applications, particularly in cancer treatment, has been explored. Zhang et al. (2005) discovered that certain oxadiazole derivatives could induce apoptosis in cancer cells, offering a potential pathway for developing new anticancer drugs (Zhang et al., 2005).
Safety and Hazards
properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFYWSXWOOCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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